
5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione, also known as MMCD, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. MMCD belongs to the class of cyclohexane-1,3-dione derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. We will also list several future directions for MMCD research.
作用机制
The mechanism of action of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins, and monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. This compound has also been found to reduce the levels of pro-inflammatory cytokines and inhibit the activity of inflammatory enzymes, which can contribute to the development of chronic diseases. Moreover, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which can inhibit tumor growth and proliferation.
实验室实验的优点和局限性
One advantage of using 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing adverse effects. This compound is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and limit its use in certain assays. Moreover, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to test its effects.
未来方向
There are several future directions for 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione research, including the development of more efficient synthesis methods to improve yield and purity. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. This compound also has potential applications in the treatment of neurodegenerative diseases, and more research is needed to explore its neuroprotective effects. Additionally, the use of this compound in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.
合成方法
5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione can be synthesized through a multistep process involving the reaction of 4-methylthiophenol with cyclohexane-1,3-dione in the presence of a base, followed by oxidation and purification steps. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of inflammatory enzymes. Moreover, this compound has been investigated as a potential neuroprotective agent, as it can modulate the levels of neurotransmitters and protect against oxidative stress-induced damage.
属性
IUPAC Name |
5-(4-methylsulfanylphenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKNFZFHZOFLHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433811 |
Source


|
| Record name | 5-[4-(Methylsulfanyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144128-74-5 |
Source


|
| Record name | 5-[4-(Methylsulfanyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
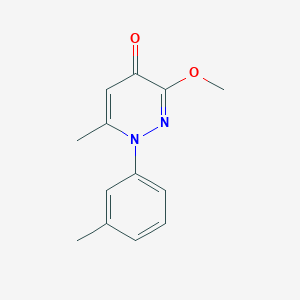
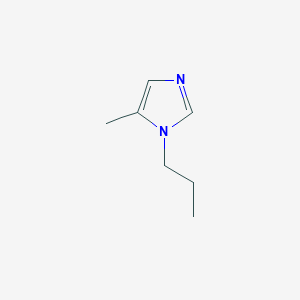
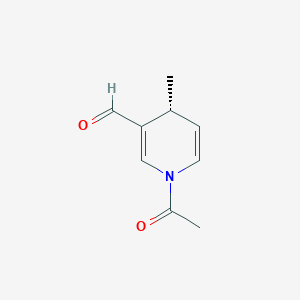


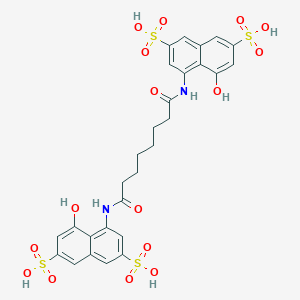
![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)

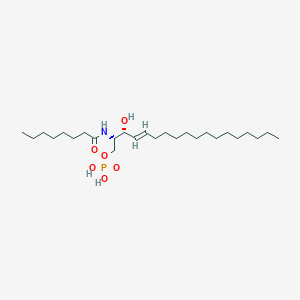
![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)